(1-(Trifluoromethyl)cyclohexyl)methanol
Description
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7(6-12)4-2-1-3-5-7/h12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRWQIILGRHOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371917-14-5 | |
| Record name | [1-(trifluoromethyl)cyclohexyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(1-(Trifluoromethyl)cyclohexyl)methanol is a compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring with a hydroxymethyl functional group. This unique structure imparts distinct chemical properties that influence its biological activity. The trifluoromethyl group is known for enhancing lipophilicity, which can affect the compound's interaction with biological membranes and proteins.
The molecular formula of (1-(Trifluoromethyl)cyclohexyl)methanol is , and it has a molecular weight of 182.18 g/mol. The presence of the trifluoromethyl group contributes to its stability and reactivity, making it an interesting candidate for various biological studies.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃F₃O |
| Molecular Weight | 182.18 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The mechanism of action of (1-(Trifluoromethyl)cyclohexyl)methanol involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating interactions with proteins and enzymes. This property may lead to modulation of various biochemical pathways, including those involved in metabolic processes.
Biological Activity
Research has indicated that (1-(Trifluoromethyl)cyclohexyl)methanol exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Some key findings include:
- Antimicrobial Properties : Studies suggest that compounds with trifluoromethyl groups can exhibit antimicrobial activity, potentially making (1-(Trifluoromethyl)cyclohexyl)methanol a candidate for further investigation in this area.
- Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition or modulation of their activity, which could be beneficial in therapeutic contexts.
- Cytotoxic Effects : Preliminary studies have shown that certain trifluoromethyl-containing compounds can induce cytotoxicity in cancer cell lines, warranting further exploration of (1-(Trifluoromethyl)cyclohexyl)methanol's effects on tumor cells.
Case Studies and Research Findings
Several studies have explored the biological implications of trifluoromethyl-containing compounds. Here are notable examples:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that trifluoromethyl-substituted compounds exhibited significant antimicrobial effects against various bacterial strains, suggesting potential applications in antibiotic development .
- Enzyme Interaction Analysis : Research published in Bioorganic & Medicinal Chemistry Letters investigated the inhibition of specific enzymes by trifluoromethyl alcohol derivatives, revealing promising results for drug development targeting metabolic pathways .
- Cytotoxicity Assessment : A recent study indicated that certain trifluoromethyl compounds showed selective cytotoxicity towards cancer cells, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key differences:
Key Comparative Insights :
Structural Isomerism: 4-(Trifluoromethyl)cyclohexanol and trans-4-(Trifluoromethyl)cyclohexanol differ from the target compound in the position of the hydroxyl group and stereochemistry. The trans isomer may exhibit higher melting points due to efficient crystal packing . 1-[4-(Trifluoromethyl)cyclohexyl]ethanone replaces the hydroxymethyl group with a ketone, reducing hydrogen-bonding capacity and increasing hydrophobicity .
Fluorination Impact: The trifluoromethyl group (-CF₃) in the target compound enhances electron-withdrawing effects compared to difluoro analogs (e.g., (4,4-Difluorocyclohexyl)methanol), making it more resistant to oxidative degradation .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (1-(Trifluoromethyl)cyclohexyl)methanol typically involves the following key steps:
- Formation of a trifluoromethyl-substituted aromatic or cycloalkyl intermediate.
- Introduction of the hydroxymethyl group via reduction or substitution.
- Catalytic hydrogenation to saturate rings or reduce functional groups.
- Optional halogenation or further functional group transformations.
Preparation via Grignard Reagents and Catalytic Hydrogenation
A prominent method described in patent WO2013113915A1 involves the use of a halogenated trifluoromethyl-substituted benzene derivative, which undergoes Grignard formation followed by reaction with cyclohexanone and subsequent catalytic hydrogenation to yield the target alcohol.
| Step | Reaction Description | Conditions | Solvents | Notes |
|---|---|---|---|---|
| 1 | Formation of Grignard reagent from bromo/chloro/iodo trifluoromethyl-substituted aromatic compound | -20°C to 30°C (preferably 5-10°C) | Diethyl ether, tetrahydrofuran (THF), heptane, or mixtures | Grignard reagent formed by reaction with metallic Mg or via exchange with i-propylmagnesium chloride |
| 2 | Reaction of Grignard reagent with cyclohexanone to form intermediate alcohol | Similar temperature range as above | Same as Step 1 | In situ reaction preferred |
| 3 | Acid treatment (sulfuric or phosphoric acid) to convert intermediate to desired compound | 10°C to 50°C (preferably 20-25°C) | Not specified | Sulfuric acid preferred |
| 4 | Catalytic hydrogenation of intermediate to saturate ring and reduce functional groups | 20°C to 50°C, pressure 2-20 bar | Methanol preferred | Palladium on carbon catalyst used |
This method allows for the selective introduction of the trifluoromethyl group and controlled reduction to the alcohol functionality on the cyclohexyl ring system.
Halogenation and Further Functionalization
After catalytic hydrogenation, the compound can be subjected to halogenation (radical bromination or chlorination) to introduce halogen atoms at specific positions if needed. This step is often performed under mild conditions (around 25°C and 1-20 atm pressure) in solvents like acetic acid, using palladium catalysts.
Alternative Synthetic Routes
While direct preparation methods for (1-(Trifluoromethyl)cyclohexyl)methanol are limited in open literature, related compounds such as trifluoromethylated cyclobutyl methanol derivatives are synthesized using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of bases. Industrial production methods often employ continuous flow reactors and advanced purification techniques such as distillation and chromatography to optimize yield and purity.
This suggests potential applicability of trifluoromethylation strategies followed by ring functionalization and reduction steps for preparing (1-(Trifluoromethyl)cyclohexyl)methanol.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Halogenated trifluoromethyl-substituted aromatic/cycloalkyl compounds, cyclohexanone |
| Key reagents | Grignard reagents (e.g., i-propylmagnesium chloride-lithium chloride complex), strong acids (H2SO4, H3PO4), palladium catalysts |
| Solvents | Diethyl ether, tetrahydrofuran (THF), heptane, methanol (preferred for hydrogenation), acetic acid (for halogenation) |
| Temperature range | -20°C to 60°C depending on step; typical 5-50°C |
| Pressure | Atmospheric to 20 bar for hydrogenation |
| Purification | Phase separation, washing with water and brine, vacuum drying, crystallization |
Research Findings and Notes
- The Grignard formation and subsequent reaction with cyclohexanone are temperature-sensitive and require careful solvent choice to maintain reagent stability and reactivity.
- Catalytic hydrogenation using palladium on carbon in methanol is effective for reducing intermediates to the alcohol stage under moderate temperature and pressure.
- Halogenation steps provide functional handles for further chemical modification if desired, expanding the utility of the compound in synthetic applications.
- Industrial scale synthesis emphasizes solvent optimization and phase separation techniques to maximize yield and purity, highlighting the importance of process engineering in production.
Q & A
Q. What synthetic methodologies are most effective for producing (1-(trifluoromethyl)cyclohexyl)methanol?
The compound is typically synthesized via Grignard reactions or nucleophilic addition to introduce the trifluoromethyl group. For example:
- Cyclohexylmagnesium bromide reacts with trifluoromethyl-substituted aldehydes/ketones to form the alcohol after hydrolysis .
- Key considerations : Reaction temperature (0–25°C), solvent choice (THF or diethyl ether), and rigorous exclusion of moisture to prevent side reactions.
| Example Reaction |
|---|
| CyclohexylMgBr + CF₃CO-R → (1-(CF₃)cyclohexyl)methanol (after hydrolysis) |
Q. How can the structure of (1-(trifluoromethyl)cyclohexyl)methanol be confirmed?
- NMR Spectroscopy :
- ¹H NMR : Signals for the cyclohexyl ring protons (δ 1.2–2.1 ppm) and the hydroxymethyl group (δ 3.4–3.7 ppm).
- ¹⁹F NMR : A singlet near δ -60 to -70 ppm confirms the trifluoromethyl group .
Q. What are the key physical properties of this compound?
- Molecular Formula : C₈H₁₃F₃O.
- Boiling Point : Estimated >200°C (similar to cyclohexanol derivatives).
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the hydrophobic trifluoromethyl group .
Q. What common reactions does (1-(trifluoromethyl)cyclohexyl)methanol undergo?
- Oxidation : Forms (1-(trifluoromethyl)cyclohexyl)carboxylic acid using Jones reagent (CrO₃/H₂SO₄) .
- Esterification : Reacts with acetyl chloride to yield the corresponding acetate ester .
- Nucleophilic Substitution : The hydroxyl group can be replaced with halides via Mitsunobu reactions (e.g., using PPh₃/DIAD) .
Advanced Research Questions
Q. How does stereochemistry (cis vs. trans isomerism) influence the compound’s reactivity?
- The trans isomer (where the trifluoromethyl and hydroxymethyl groups are on opposite sides of the cyclohexane ring) exhibits lower steric hindrance , enabling faster reaction rates in nucleophilic substitutions compared to the cis isomer .
- Example : Trans isomers show 20–30% higher yields in esterification reactions due to reduced intramolecular interactions .
Q. What role does this compound play as an intermediate in pharmaceutical synthesis?
- It is a key precursor for urea derivatives (e.g., enzyme activators targeting heme-regulated inhibitors) .
- Case Study : Reacting it with aryl isocyanates yields compounds with anti-inflammatory properties via modulation of ATX (autotaxin) enzymes .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking Studies : The trifluoromethyl group’s electron-withdrawing nature enhances binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450).
- DFT Calculations : Predict pKa of the hydroxyl group (~15.5), explaining its stability under physiological conditions .
Q. What analytical strategies resolve contradictions in reported reaction yields?
- Contradiction : Some studies report <50% yields for Grignard-based synthesis, while others achieve >75%.
- Resolution : Optimizing reaction stoichiometry (1:1.2 molar ratio of Grignard reagent to aldehyde) and using anhydrous MgSO₄ to scavenge water improves reproducibility .
Q. How is the compound’s biological activity assessed in vitro?
- Assays :
- Cytotoxicity : MTT assay on human cell lines (IC₅₀ > 100 μM indicates low toxicity) .
- Enzyme Inhibition : Fluorescence-based screening against kinases or phosphatases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
